Queuine
概要
説明
Queuine is a hypermodified nucleobase found in the first (or wobble) position of the anticodon of transfer RNAs specific for asparagine, aspartic acid, histidine, and tyrosine in most eukaryotes and prokaryotes . It is a derivative of 7-deazaguanine and is exclusively synthesized by bacteria . This compound is salvaged by eukaryotes from their diet or gut microflora and incorporated into transfer RNA, playing a crucial role in the regulation of translation efficiency and fidelity .
準備方法
Synthetic Routes and Reaction Conditions: Queuine is synthesized de novo in bacteria through a multi-step enzymatic pathway. The synthesis begins with guanosine, which undergoes several modifications to form prequeuosine1, which is then incorporated into transfer RNA by bacterial transfer RNA guanine transglycosylase . In eukaryotes, this compound is salvaged from the environment and incorporated into transfer RNA by the heterodimeric enzyme guanine-transfer RNA transglycosylase .
Industrial Production Methods: Industrial production of this compound is not well-documented due to its complex biosynthesis and the reliance on bacterial synthesis. advancements in biotechnology and synthetic biology may pave the way for scalable production methods in the future.
化学反応の分析
Types of Reactions: Queuine undergoes various chemical reactions, including:
Substitution Reactions: this compound replaces guanine at the wobble position of transfer RNA.
Oxidation Reactions: Periodate oxidation is used to profile this compound modifications in transfer RNA.
Common Reagents and Conditions:
Periodate: Used for oxidation reactions to detect this compound modifications.
Enzymes: Guanine-transfer RNA transglycosylase for incorporation into transfer RNA.
Major Products Formed:
科学的研究の応用
Queuine has diverse applications in scientific research:
Chemistry: Used to study post-transcriptional modifications in transfer RNA and their effects on translation.
Biology: Investigated for its role in regulating translation efficiency and fidelity, mitochondrial function, and cellular stress responses
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases, mitochondrial disorders, and cancer
作用機序
Queuine exerts its effects by replacing guanine at the wobble position of transfer RNA, promoting efficient cytoplasmic and mitochondrial messenger RNA translation . It enhances the decoding speed and accuracy of transfer RNA, modulates transfer RNA fragment biogenesis, and prevents protein misfolding and endoplasmic reticulum stress . This compound also contributes to the generation of various biochemicals, including tyrosine, serotonin, dopamine, epinephrine, norepinephrine, and nitric oxide .
類似化合物との比較
Archaeosine: A related 7-deazaguanine derivative found in the transfer RNA of archaea.
Tetrahydrofolic Acid: Another compound involved in one-carbon metabolism and similar in its role in cellular processes.
Uniqueness of Queuine: this compound is unique in its exclusive bacterial synthesis and its critical role in transfer RNA modification across eukaryotes and prokaryotes . Unlike other nucleobases, this compound is salvaged from the environment and incorporated into transfer RNA, highlighting its importance in cellular function and translational regulation .
生物活性
Queuine is a naturally occurring modified nucleobase that plays a significant role in cellular biology, particularly in the context of tRNA modification. It is a precursor to queuosine, which is incorporated into specific tRNAs in eukaryotes, influencing various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological implications, and potential therapeutic applications.
This compound is primarily involved in the modification of tRNA, specifically at the first position of the anticodon for tRNAs corresponding to aspartic acid (Asp), asparagine (Asn), histidine (His), and tyrosine (Tyr). The incorporation of this compound into tRNA enhances its stability and function, facilitating accurate protein synthesis. Here are some key mechanisms:
- tRNA Modification : this compound is incorporated into tRNA by queuosine tRNA-guanine transglycosylase (TGT) enzymes. This modification is crucial for the proper functioning of the tRNAs and affects codon usage during translation .
- Oxidative Stress Resistance : Research indicates that this compound enhances the oxidative stress resistance of Entamoeba histolytica, a pathogenic protozoan. It does this by inducing the expression of heat shock proteins and antioxidant enzymes, which help mitigate cellular damage from oxidative stress .
- Virulence Modulation : this compound has been shown to impair the virulence of E. histolytica by downregulating genes associated with pathogenicity, such as cysteine proteases and cytoskeletal proteins. This dual role suggests that this compound not only protects the parasite but also limits its harmful effects .
Physiological Implications
This compound's role extends beyond mere tRNA modification; it is implicated in various physiological processes:
- Nutritional Regulation : this compound acts as a nutritional regulator for E. histolytica, affecting its growth and survival in competitive environments like the human gut where it must compete for nutrients against gut microbiota .
- Cancer and Metabolism : In humans, this compound salvage pathways are linked to metabolic processes and have implications for cancer progression. The enzyme QNG1 facilitates the recycling of this compound from queuosine-5′-monophosphate, highlighting its importance in maintaining cellular function under various physiological conditions .
Case Study 1: Impact on Entamoeba histolytica
A study demonstrated that this compound incorporation into E. histolytica tRNAs leads to increased resistance against oxidative stress and reduced virulence. Silencing the gene responsible for this compound incorporation resulted in impaired growth and increased susceptibility to oxidative damage .
Case Study 2: Role in Human Physiology
Research on human cells revealed that QNG1 is essential for salvaging this compound from dietary sources. Inhibition of this enzyme leads to an accumulation of queuosine-5′-monophosphate, indicating disrupted nucleobase recycling pathways that could affect cell proliferation and differentiation .
Table 1: Effects of this compound on E. histolytica
Parameter | Control Group | This compound Treatment |
---|---|---|
Growth Rate | Normal | Impaired |
Oxidative Stress Resistance | Low | High |
Virulence Gene Expression | High | Low |
C38 Methylation Level | Baseline | Increased |
Table 2: Enzymatic Activity Related to this compound Salvage
Enzyme | Substrate | Specific Activity (pmol/min/mg protein) |
---|---|---|
EhTGT | Queuosine | 2.28 ± 0.01 |
QNG1 | Queuosine-5′-monophosphate | Not Applicable |
特性
IUPAC Name |
2-amino-5-[[[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c13-12-16-10-8(11(20)17-12)5(4-15-10)3-14-6-1-2-7(18)9(6)19/h1-2,4,6-7,9,14,18-19H,3H2,(H4,13,15,16,17,20)/t6-,7-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYROLENTHWJFLR-ACLDMZEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C1NCC2=CNC3=C2C(=O)NC(=N3)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H]([C@H]1NCC2=CNC3=C2C(=O)NC(=N3)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895854 | |
Record name | Queuine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Certain studies have shown that queuine-deficient mice became tyrosine deficient and expired within eighteen days of being withdrawn from a queuine containing diet. Considering tyrosine is generally a nonessential amino acid, it is presumed that the expiration of the mice was due to a resultant deficiency in the cofactor tetrahydrobiopterin (BH4) (which does contribute to the generation of tyrosine), the endogenous generation of which queuine is believed to contribute to. As a result, one of the potential mechanisms of action by which queuine may act as a vitamin for age-delaying and/or prolonged survival functionality speaks to the plausible essentiality of BH4 for partaking in activities like the hydroxylation of tryptophan to produce serotonin for numerous neurological functions like controlling executive function and playing a part in the pathophysiology of autism, attention-deficit/hyperactivity, bipolar, and schizophrenia disorders. Elsewhere, another study has also demonstrated that queuine and the use of a synthetic analog have been effective in eliciting full remission in a mouse model of multiple sclerosis, particularly via the importance of tRNA guanine transglycosylase (TGT) present in the animal model to utilize the queuine analog substrate. Essentially, animals deficient in TGT are incapable of using queuine or any synthetic analog of the biochemical to modify tRNA to produce queuosine for further related downstream pharmacodynamics and fail to respond to such therapy. Although the specific mechanism of action beyond these actions has not yet been formally elucidated, these actions suggest that some manner of modulation of protein translation may be the principal means via which this therapeutic effect is elicited. In human cells, queuine tRNA-ribosyltransferase (QTRT-1) interacts with queuine tRNA-ribosyltransferase subunit QTRTD1 to form an active queuine tRNA-ribosyltransferase. This enzyme exchanges queuine for the guanine at the wobble position of tRNAs with GU(N) anticodons (tRNA-Asp, -Asn, -His and -Tyr), thereby forming the hypermodified nucleoside queuosine. | |
Record name | Queuine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14732 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
72496-59-4 | |
Record name | Queuine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72496-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Queuine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072496594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Queuine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14732 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Queuine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUEUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAK6EYX2BZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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